molecular formula C11H18N2O7 B10776873 9-Amino-2-deoxy-2,3-dehydro-n-acetyl-neuraminic acid CAS No. 129178-62-7

9-Amino-2-deoxy-2,3-dehydro-n-acetyl-neuraminic acid

Cat. No.: B10776873
CAS No.: 129178-62-7
M. Wt: 290.27 g/mol
InChI Key: VJTPBNUXDULDQD-UFGQHTETSA-N
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Description

9-Amino-2-Deoxy-2,3-Dehydro-N-Acetyl-Neuraminic Acid is a derivative of neuraminic acid, a key component in the structure of sialic acids. Sialic acids are found on the surface of cells and play crucial roles in cellular interactions, signaling, and pathogen recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-2-Deoxy-2,3-Dehydro-N-Acetyl-Neuraminic Acid typically involves multiple steps starting from neuraminic acid or its derivativesThe reaction conditions often require the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at other functional sites .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using neuraminidase enzymes to catalyze the formation of the desired product. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

9-Amino-2-Deoxy-2,3-Dehydro-N-Acetyl-Neuraminic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or other functional groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups back to hydroxyl groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, 9-Amino-2-Deoxy-2,3-Dehydro-N-Acetyl-Neuraminic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is used to study the role of sialic acids in cellular processes. It helps in understanding how cells interact with each other and with pathogens, providing insights into mechanisms of infection and immunity.

Medicine

Medically, this compound is investigated for its potential as an antiviral agent. It has shown promise in inhibiting neuraminidase, an enzyme crucial for the replication of influenza viruses, making it a candidate for antiviral drug development.

Industry

In the industrial sector, this compound is used in the production of glycoproteins and other biopharmaceuticals. Its role in modifying glycosylation patterns can enhance the efficacy and stability of therapeutic proteins.

Mechanism of Action

The primary mechanism of action of 9-Amino-2-Deoxy-2,3-Dehydro-N-Acetyl-Neuraminic Acid involves the inhibition of neuraminidase. Neuraminidase is an enzyme that cleaves sialic acids from glycoproteins, facilitating the release of viral particles from infected cells. By inhibiting this enzyme, the compound prevents the spread of the virus within the host. The molecular targets include the active site of neuraminidase, where the compound binds and blocks its activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dehydro-2-Deoxy-N-Acetyl-Neuraminic Acid (DANA): A well-known neuraminidase inhibitor with a similar structure but lacking the amino group at the 9th position.

    4-Amino-2,3-Dehydro-2-Deoxy-N-Acetyl-Neuraminic Acid: Another derivative with an amino group at the 4th position, showing different binding properties and inhibitory effects.

Uniqueness

9-Amino-2-Deoxy-2,3-Dehydro-N-Acetyl-Neuraminic Acid is unique due to the presence of the amino group at the 9th position, which enhances its binding affinity to neuraminidase. This modification can lead to improved inhibitory activity and potential therapeutic benefits compared to other similar compounds.

Properties

CAS No.

129178-62-7

Molecular Formula

C11H18N2O7

Molecular Weight

290.27 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-2-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C11H18N2O7/c1-4(14)13-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-12/h2,5-6,8-10,15-17H,3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1

InChI Key

VJTPBNUXDULDQD-UFGQHTETSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CN)O)O)C(=O)O)O

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CN)O)O)C(=O)O)O

Origin of Product

United States

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